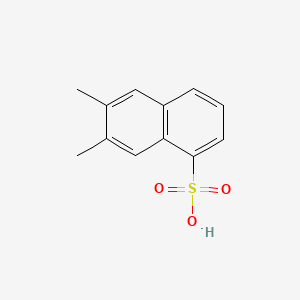

6,7-Dimethyl-1-naphthalenesulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

474513-37-6 |

|---|---|

Molecular Formula |

C12H12O3S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

6,7-dimethylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C12H12O3S/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

SIMLOJYCNCJIPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Dimethyl 1 Naphthalenesulfonic Acid and Its Derivatives

Directed Sulfonation Strategies on Dimethylnaphthalenes

The direct sulfonation of dimethylnaphthalenes (DMNs) is a primary route to compounds like 6,7-dimethyl-1-naphthalenesulfonic acid. The regiochemical outcome of this electrophilic aromatic substitution is governed by a combination of electronic and steric effects exerted by the two methyl groups. Research into the sulfonation of the ten DMN isomers using sulfur trioxide in nitromethane (B149229) has shown that steric factors are particularly influential. tandfonline.comrsc.org

In the case of 2,3-dimethylnaphthalene, a close structural analog to the 6,7-isomer (which is a 2,3-disubstituted naphthalene), sulfonation occurs preferentially at the alpha-positions (1, 4, 5, 8). The distribution of the resulting monosulfonic acids is a clear indicator of the directing influence of the methyl groups and steric hindrance.

| Product Isomer | Position of Sulfonation | Isomer Distribution (%) |

|---|---|---|

| 2,3-Dimethyl-1-naphthalenesulfonic acid | 1 | 63 |

| 2,3-Dimethyl-5-naphthalenesulfonic acid | 5 | 32 |

| 2,3-Dimethyl-6-naphthalenesulfonic acid | 6 | 5 |

This table is based on data for a structurally related isomer to illustrate typical regioselectivity in DMN sulfonation. rsc.org

For 6,7-dimethylnaphthalene, sulfonation is expected to occur predominantly at the 1-position due to the activating effect of the methyl groups and the inherent preference for electrophilic attack at the α-position of the naphthalene (B1677914) ring system. Temperature control is a critical parameter to ensure high regioselectivity.

Regioselective Functionalization Approaches within Naphthalene Cores

Beyond direct sulfonation, a range of modern synthetic methods allows for the precise functionalization of the naphthalene core. These techniques are crucial for introducing diverse functionalities at specific positions, which may not be accessible through classical electrophilic substitution. researchgate.net

Directed C-H activation strategies have emerged as powerful tools for regioselective functionalization. nih.gov These methods employ a directing group on the naphthalene substrate to guide a metal catalyst to a specific C-H bond, enabling the introduction of various substituents. While traditional electrophilic substitutions are governed by the inherent electronic properties of the ring, this approach provides catalyst-controlled selectivity. researchgate.net

Recent advancements include ruthenium-catalyzed three-component reactions that allow for the modular synthesis of multifunctional naphthalenes from simple naphthalene precursors, olefins, and alkyl bromides. rsc.org Another powerful technique is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives, which provides access to spirooxindoles with high diastereoselectivity. nih.gov These methods highlight the growing ability of synthetic chemists to selectively modify the naphthalene skeleton. nih.gov

**2.3. Modern Coupling Reactions for Aryl-Naphthalene Bond Formation (e.g., Microwave-Assisted Copper(0)-Catalyzed Ullmann Reactions)

The formation of aryl-naphthalene bonds is essential for synthesizing more complex derivatives. The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, has been significantly modernized through the use of microwave irradiation. mdpi.comorganic-chemistry.org Microwave-assisted Ullmann-type reactions offer dramatically reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating.

These copper-catalyzed cross-coupling reactions are versatile, enabling the formation of not only C-C bonds but also C-N, C-O, and C-S bonds. mdpi.commdpi.com The general mechanism involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst. The active species is typically a Cu(I) complex. organic-chemistry.org The use of elemental copper (Cu(0)) or various copper salts, often in conjunction with ligands, can facilitate the transformation. mdpi.comumich.edu

| Feature | Description | Advantage |

|---|---|---|

| Energy Source | Microwave Irradiation | Rapid, uniform heating; reduced reaction times |

| Catalyst | Copper (Cu(0), Cu(I), Cu(II) precursors) | Cost-effective and abundant compared to palladium |

| Bond Formed | Aryl-Aryl, Aryl-N, Aryl-O, Aryl-S | High versatility for derivative synthesis |

| Substrates | Aryl Halides and various Nucleophiles | Broad substrate scope |

This methodology could be applied to a halogenated derivative of this compound to couple it with other aryl groups, significantly expanding the range of accessible structures.

**2.4. Derivatization through Alkylation Techniques (e.g., Methylation with Dimethyl Sulfate)

Alkylation is a fundamental technique for modifying the sulfonic acid group or other functionalities on the naphthalene ring. Dimethyl sulfate (B86663) (DMS) is a potent and widely used methylating agent. nih.gov While it can be used for O-sulfation under specific conditions, it is primarily employed for alkylating nucleophiles such as amines and phenols. nih.gov

A relevant example is the synthesis of 5-(dimethylamino)-1-naphthalenesulfonic acid, where an amino group on the naphthalene ring is dimethylated using DMS. The reaction proceeds by treating the starting aminonaphthalenesulfonic acid with dimethyl sulfate in a basic aqueous medium. The amino group acts as the nucleophile, displacing the sulfate leaving group to form a C-N bond. chemicalbook.com

Reaction Example: N-Methylation of an Aminonaphthalenesulfonic Acid chemicalbook.com

Substrate: 1-Aminonaphthalene-5-sulfonic acid (Laurent's acid)

Reagent: Dimethyl sulfate (DMS)

Conditions: Aqueous sodium carbonate and ammonia (B1221849), cooled to <5°C, followed by reaction at room temperature.

Product: 5-(Dimethylamino)-1-naphthalenesulfonic acid

Yield: ~95%

This high-yielding reaction demonstrates the efficacy of dimethyl sulfate for the exhaustive methylation of amino groups on a naphthalenesulfonic acid scaffold, a strategy directly applicable to aminated derivatives of this compound.

**2.5. Synthetic Routes to Aminated Naphthalenesulfonic Acid Derivatives (e.g., Bucherer-Type Reactions)

The introduction of an amino group onto the naphthalene core is a key transformation, often accomplished via the Bucherer reaction. This reversible reaction converts a naphthol to a naphthylamine in the presence of ammonia and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.org It is particularly valuable in the industrial synthesis of dye precursors, including various aminonaphthalenesulfonic acids. youtube.comwikipedia.org

The mechanism involves the addition of bisulfite to the keto-enol tautomer of the naphthol. This intermediate then undergoes nucleophilic attack by ammonia, followed by the elimination of water and subsequently sodium bisulfite to yield the naphthylamine product. wikipedia.org The reversibility of the reaction means it can also be used to convert naphthylamines to naphthols. organicreactions.org

To synthesize an aminated derivative of this compound, a corresponding hydroxydimethylnaphthalenesulfonic acid would be required as the starting material. The Bucherer reaction would then provide a direct route to the desired amino-substituted product.

| Component | Role |

|---|---|

| Starting Material | Naphthol derivative (e.g., Hydroxynaphthalenesulfonic acid) |

| Reagents | Ammonia (or primary/secondary amine) and Sodium Bisulfite |

| Product | Naphthylamine derivative (e.g., Aminonaphthalenesulfonic acid) |

| Key Feature | Reversible reaction; widely used for dye intermediates |

**2.6. Catalytic Synthesis Protocols Utilizing Naphthalenesulfonic Acid Scaffolds

Naphthalenesulfonic acids and their derivatives are not only synthetic targets but can also serve as structural components or scaffolds for the creation of novel catalysts. Their rigid aromatic structure and the presence of the strongly acidic sulfonate group make them suitable for incorporation into larger catalytic systems. mdpi.com

One approach involves immobilizing naphthalenesulfonic acid derivatives onto solid supports. For example, 7-amino-1-naphthalene sulfonic acid has been grafted onto silica (B1680970) nanoparticles to create a solid Brønsted acid catalyst effective in esterification reactions. researchgate.net Another strategy is the incorporation of these molecules into metal-organic frameworks (MOFs). A zirconium-based MOF functionalized with 7-amino-naphthalene-1,3-disulfonic acid has been shown to be a highly effective multifunctional catalyst for one-pot Mannich reactions. rsc.org

Furthermore, polymers containing naphthalenesulfonic acid units have been developed as supports for metal catalysts. Sulfonated naphthalene-based polymers can act as supports for palladium nanoparticles, creating heterogeneous catalysts that show high efficiency and selectivity in Suzuki cross-coupling reactions. mdpi.com These examples demonstrate the utility of the naphthalenesulfonic acid framework as a versatile platform for designing advanced catalytic materials. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 6,7 Dimethyl 1 Naphthalenesulfonic Acid Systems

Reaction Pathway Elucidation for Complex Synthetic Transformations

The synthesis of 6,7-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 1,2-dimethylnaphthalene. The elucidation of the reaction pathway for this transformation is critical for optimizing reaction conditions and maximizing the yield of the desired isomer. The directing effects of the two methyl groups on the naphthalene (B1677914) ring, which are electron-donating, and the steric hindrance they impose, play a significant role in determining the position of the sulfonic acid group.

In aromatic sulfonation, the electrophile (sulfur trioxide, SO₃, or a related species) attacks the electron-rich naphthalene ring. The methyl groups at the 6- and 7-positions activate the ring towards electrophilic substitution. The elucidation of the precise pathway would involve identifying the formation of reaction intermediates, such as σ-complexes (also known as Wheland intermediates), and understanding the factors that favor the formation of the 1-sulfonic acid isomer over other possibilities. Advanced spectroscopic techniques and computational modeling are often employed to map out these complex reaction pathways.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of this compound can lead to a variety of useful compounds. Understanding the kinetics and thermodynamics of these reactions is essential for controlling the reaction outcome. For instance, the sulfonyl group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are important intermediates in organic synthesis.

Kinetic studies would focus on determining the rate laws, rate constants, and activation energies for these derivatization reactions. This information helps in understanding how factors like temperature, concentration of reactants, and catalysts influence the reaction speed. Thermodynamic studies, on the other hand, would provide information on the equilibrium position of the reaction, indicating the relative stability of the products and reactants.

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively documented in publicly available literature, general principles of aromatic chemistry suggest that the electronic and steric environment of the naphthalene ring system would be a key determinant of its reactivity.

Computational Mechanistic Studies of Aromatic Sulfonation

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. For aromatic sulfonation, these studies can provide detailed insights into the transition states and intermediates that are often difficult to observe experimentally.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density distribution in a molecule. nih.gov By identifying bond critical points (BCPs), which are points of minimum electron density between two bonded atoms, one can characterize the nature of chemical bonds. researchgate.netic.ac.uk

In the context of this compound, a theoretical study of the electronic density can reveal the bonds with the highest electron density. rsc.org These are typically the most susceptible to electrophilic attack. For naphthalenesulfonic acids, it has been shown that the double bonds at positions 1–2, 3–4, 5–6, and 7–8 exhibit the highest electron density. rsc.org The initial attack by an electrophile, such as in sulfonation or oxidation, is likely to occur at these positions. rsc.orgpsu.edu

Table 1: Hypothetical Bond Critical Point Data for this compound

| Bond Location | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) | Inferred Bond Character |

| C1-C2 | High | Negative | Covalent, susceptible to attack |

| C3-C4 | High | Negative | Covalent, susceptible to attack |

| C5-C6 | High | Negative | Covalent, susceptible to attack |

| C7-C8 | High | Negative | Covalent, susceptible to attack |

This table is illustrative and based on general findings for naphthalenesulfonic acids. Specific values for this compound would require dedicated computational studies.

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This type of reaction is relevant to the degradation of naphthalenesulfonic acids, particularly in ozonolysis. rsc.orgpsu.edu Ozone can act as a 1,3-dipole and attack the double bonds of the aromatic ring. rsc.org

The mechanism involves the concerted addition of the ozone molecule to a C=C double bond, forming a primary ozonide (a five-membered ring), which then rearranges to the more stable final ozonide. This process ultimately leads to the cleavage of the aromatic ring. The regioselectivity of this attack is governed by the electronic properties of the ring, with the most electron-rich double bonds being the most reactive. rsc.orgpsu.edu

Mechanisms of Oxidative Degradation in Aqueous Phases

Naphthalenesulfonic acids are common pollutants in industrial wastewater and are often resistant to biological degradation. psu.eduresearchgate.net Therefore, advanced oxidation processes (AOPs) are frequently employed for their removal. The mechanisms of this degradation are of significant interest for environmental remediation.

The oxidative degradation of naphthalenesulfonic acids in aqueous solutions can proceed through various pathways, often involving highly reactive species like hydroxyl radicals (•OH). nih.gov These radicals can be generated, for example, through the Fenton reaction (Fe²⁺/H₂O₂) or the ozonolysis of water. nih.govjocpr.com

Studies on related naphthalenesulfonic acids have shown that the degradation process is influenced by factors such as pH and the concentration of the oxidizing agent. nih.govjocpr.com The degradation typically follows pseudo-first-order kinetics. nih.gov The initial step is often the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and sulfate (B86663) ions. rsc.orgpsu.edu

In the case of ozonolysis, the reaction can proceed via two main pathways: a direct attack of ozone (as described in the 1,3-dipolar cycloaddition mechanism) and an indirect attack by hydroxyl radicals formed from ozone decomposition. rsc.orgpsu.edu The contribution of each pathway depends on the pH of the solution. researchgate.net

Table 2: Key Parameters in the Oxidative Degradation of Naphthalenesulfonic Acids

| Parameter | Typical Value/Observation | Significance |

| Reaction Rate Constant (Radical Reaction) | ~10⁹ M⁻¹s⁻¹ | Indicates a very fast reaction with hydroxyl radicals. rsc.org |

| Activation Energy (Direct Ozonation) | 37–42 kJ mol⁻¹ | Suggests a similar direct reaction mechanism across different naphthalenesulfonic acids. psu.eduresearchgate.net |

| Stoichiometry (Direct Ozonation) | ~1 mole of ozone per mole of sulfonic acid | Provides insight into the efficiency of the direct ozone reaction. psu.eduresearchgate.net |

| pH Influence | Acidic conditions often favor degradation | Affects the stability of oxidants and the reaction pathway. nih.govjocpr.com |

This table presents data from studies on various naphthalenesulfonic acids and is intended to provide a general framework for understanding the degradation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Dimethyl 1 Naphthalenesulfonic Acid Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For substituted naphthalenesulfonic acids, various NMR experiments are employed to assign every proton and carbon signal, and to study their interactions with other molecules.

Proton NMR (¹H NMR) is fundamental for identifying the position and nature of substituents on the naphthalene (B1677914) ring system. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the electron-donating or electron-withdrawing effects of substituents like methyl (–CH₃) and sulfonic acid (–SO₃H) groups.

In analogues of 6,7-Dimethyl-1-naphthalenesulfonic acid, the aromatic protons resonate in a distinct region of the spectrum, typically between 7.0 and 9.0 ppm. The precise chemical shifts and the coupling patterns (spin-spin splitting) between adjacent protons allow for the unambiguous assignment of each proton on the naphthalene core. For instance, protons adjacent to the electron-withdrawing sulfonate group are expected to be deshielded and appear at a lower field (higher ppm value). chemicalbook.com Conversely, the methyl groups introduce electron density, causing a slight shielding effect on nearby protons.

The two methyl groups at the C6 and C7 positions would appear as sharp singlets in the aliphatic region of the spectrum, typically around 2.5 ppm. The integration of these signals confirms the presence of six protons, corresponding to the two methyl groups. The remaining aromatic protons will show complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons (J-coupling), which is crucial for assigning their specific positions on the ring. mdpi.comnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often used to establish the connectivity between coupled protons and confirm assignments. mdpi.com

Table 1: Illustrative ¹H NMR Data for a Substituted Naphthalenesulfonic Acid Analogue (Sodium 8-anilino-1-naphthalenesulfonate (B1227081) in D₂O) acs.org

While ¹H NMR reveals the proton framework, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. oregonstate.edu In ¹³C NMR spectra of naphthalenesulfonic acid analogues, each unique carbon atom gives a distinct signal. The chemical shifts of these signals are spread over a wide range (typically 0-200 ppm), which minimizes signal overlap and simplifies interpretation. oregonstate.edu

The carbon atoms of the naphthalene ring typically resonate in the 110-150 ppm region. chemicalbook.comhmdb.ca Carbons directly attached to the sulfonate group (C1) and the methyl groups (C6, C7) are significantly influenced by these substituents. The C1 carbon, bonded to the electronegative sulfur atom, is deshielded and appears at a lower field. The quaternary carbons (those not bonded to any hydrogen) often show weaker signals and their assignment is confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. mdpi.comnih.gov The methyl carbons appear at a much higher field, typically in the range of 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Naphthalenesulfonic Acid hmdb.ca

When naphthalenesulfonic acid analogues are used as ligands to form metal complexes, heteronuclear NMR becomes a powerful tool for characterizing the resulting structures. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy provides direct information about the coordination environment of the tin atom. colab.ws Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. huji.ac.il

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the geometry at the tin center. colab.ws An increase in the coordination number at the tin atom (e.g., from four to five or six upon coordination with the sulfonate group) typically results in a significant upfield shift (to lower ppm values) of the ¹¹⁹Sn resonance. colab.wsresearchgate.net This is due to increased electron density at the tin nucleus. Furthermore, the coupling constants between tin and other nuclei, such as ¹H (J(¹¹⁹Sn-¹H)) and ¹³C (J(¹¹⁹Sn-¹³C)), provide valuable information for confirming the structure of the ligands attached to the tin atom. huji.ac.ilrsc.org

Table 3: Representative ¹¹⁹Sn NMR Chemical Shift Data for Organotin(IV) Compounds researchgate.netrsc.org

Naphthalenesulfonic acid derivatives are frequently studied as guest molecules in supramolecular chemistry. NMR titration is a primary method for investigating these host-guest interactions. researchgate.net When a guest molecule like a this compound analogue binds within the cavity of a larger host molecule (e.g., cyclodextrins, calixarenes, or pillararenes), its protons experience a different magnetic environment. nih.govnih.gov

This change in environment, often due to shielding effects from the aromatic walls of the host, results in a noticeable shift in the guest's ¹H NMR signals, typically an upfield shift (lower ppm). nih.gov By monitoring the chemical shift changes of specific guest protons as a function of the host concentration, a binding isotherm can be constructed. From this data, the stoichiometry of the complex (e.g., 1:1, 1:2) and the association constant (Ka), which quantifies the strength of the interaction, can be determined. researchgate.netnih.gov Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further provide information about the spatial proximity of host and guest protons, revealing the specific orientation of the guest within the host's cavity. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying functional groups and providing information about molecular conformation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis. nih.gov

For a compound like this compound, the FT-IR spectrum would be dominated by strong absorptions corresponding to the sulfonate group (SO₃H). The S=O stretching vibrations are particularly intense and typically appear in the region of 1250-1150 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric). researchgate.net The O-H stretch of the sulfonic acid group is a broad band, usually found between 3200 and 2500 cm⁻¹. Other key absorptions include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic methyl groups (2960-2850 cm⁻¹). researchgate.net The presence of characteristic peaks for C=C stretching in the aromatic ring (1600-1450 cm⁻¹) and C-S stretching (around 700 cm⁻¹) further confirms the structure. researchgate.net Analysis of the FT-IR spectra of related compounds provides a reliable method for confirming the presence of these key functional moieties. tandfonline.com

Table 4: Characteristic FT-IR Absorption Frequencies for Naphthalenesulfonic Acid Analogues researchgate.netnist.gov

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For analogues of this compound, such as 2-amino-1-naphthalenesulfonic acid, Raman spectroscopy provides detailed information about the molecular structure. tandfonline.comresearchgate.net The spectra reveal characteristic vibrations of the naphthalene ring system, as well as modes associated with the sulfonic acid group (-SO₃H) and any other substituents.

In the study of related compounds like 2-amino-1-naphthalenesulfonic acid, theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental Raman measurements to assign the observed vibrational bands accurately. tandfonline.com Key vibrational modes typically identified include C-H stretching, C-C stretching of the aromatic rings, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group. researchgate.net For instance, the S=O stretching vibration is typically observed around 1000 cm⁻¹. researchgate.net The data obtained from these analyses are fundamental for confirming the structural integrity of the synthesized compounds.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

To achieve a precise assignment of the vibrational modes observed in infrared and Raman spectra, a Potential Energy Distribution (PED) analysis is performed. tandfonline.com This computational method quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific vibrational mode. researchgate.netnih.gov

For complex molecules like naphthalenesulfonic acid analogues, simple observation of spectral peaks is often insufficient to assign them to specific molecular motions due to the coupling of various vibrations. nih.gov PED analysis, often carried out using software like VEDA (Vibrational Energy Distribution Analysis), decomposes the calculated harmonic vibrational modes into contributions from defined internal coordinates. researchgate.netnih.govresearchgate.net For example, in the analysis of 2-amino-1-naphthalenesulfonic acid, PED is used to definitively link calculated frequencies to motions like the stretching of the naphthalene C-C bonds, the bending of C-H bonds, and the vibrations of the amino and sulfonic acid functional groups. tandfonline.com This provides a detailed and unambiguous understanding of the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Absorption Maxima and Band Assignments

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For naphthalenesulfonic acids, the absorption spectra are typically dominated by π-π* transitions within the naphthalene aromatic system. researchgate.netnist.gov The parent 1-naphthalenesulfonic acid shows characteristic absorption bands in the UV region. nist.gov

The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene ring. The introduction of methyl groups, as in this compound, is expected to cause a slight red-shift (bathochromic shift) of these bands due to the electron-donating nature of alkyl groups. In more complex analogues, such as those involving amino or anilino groups, new charge-transfer (CT) bands may appear. nih.govekb.eg For example, in core-substituted naphthalene diimides, a charge transfer type transition can be observed, which is absent in the unsubstituted parent compound. rsc.org The absorption spectrum of 1-naphthalenesulfonic acid shows a complex pattern with a maximum absorbance peak around 220 nm and other features extending towards 330 nm. nist.gov

Solvatochromism Studies in Various Solvent Systems

Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the ground state and excited state have different polarities. Analogues of this compound, especially those with donor-acceptor character like anilino-naphthalenesulfonic acids (ANS), exhibit significant solvatochromism. nih.govekb.eg

The fluorescence spectra of ANS derivatives are highly sensitive to the polarity of their environment. nih.gov In non-polar solvents, the emission is typically weak, but it becomes significantly stronger in less polar or viscous environments. nih.govnih.gov This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. The solvent's polarity can affect the energy levels of the excited state, leading to shifts in the absorption and emission maxima. ekb.eg For instance, the fluorescence emission maximum of one naphthalimide derivative was observed at 361 nm in ethanol, while it shifted to 378 nm in the more polar solvent DMSO. ekb.eg

Fluorescence Spectroscopy for Photophysical Property Assessment

Emission Maxima and Quantum Yields

Fluorescence spectroscopy is a key tool for evaluating the photophysical properties of naphthalene derivatives, many of which are highly fluorescent. nih.gov The emission maximum (λ_em) and fluorescence quantum yield (Φ_F) are critical parameters that characterize the emission process. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nist.gov

Analogues such as 1,8-anilinonaphthalenesulfonic acid (1,8-ANS) and 2,6-anilinonaphthalenesulfonic acid (2,6-ANS) are well-known for their environmentally sensitive fluorescence. nih.gov In aqueous solutions, they are weakly fluorescent, but their quantum yield increases dramatically in organic solvents or when bound to the hydrophobic pockets of proteins. nih.govnih.gov This enhancement is due to the restriction of intramolecular motions in the more rigid environment, which reduces non-radiative decay pathways. The quantum yields of some naphthalimide-based dyes can be as high as 55% or more, depending on the solvent and molecular structure. researchgate.net This sensitivity makes them valuable as fluorescent probes in biochemical and materials science applications. nih.gov

Interactive Data Table: Photophysical Properties of Selected Naphthalenesulfonic Acid Analogues

This table summarizes the absorption and emission properties of representative naphthalenesulfonic acid derivatives in different solvent environments, illustrating the principles of solvatochromism and fluorescence.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| 1-Naphthalenesulfonic acid | Water | ~220, 280-330 | - | - |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Water | 350 | 515 | 0.004 |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Ethanol | 373 | 480 | 0.37 |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Ethylene Glycol | - | 493 | 0.64 |

| 4-Bromo-3-nitro-1,8-naphthalic anhydride (B1165640) analogue | Ethanol | - | 361 | - |

| 4-Bromo-3-nitro-1,8-naphthalic anhydride analogue | DMSO | - | 378 | - |

Fluorescence Quenching Studies in Host-Guest Systems

Fluorescence quenching studies are a powerful tool to investigate the formation and dynamics of host-guest complexes involving analogues of this compound, such as other naphthalenesulfonic acid derivatives. These studies often employ host molecules like cyclodextrins, which are cyclic oligosaccharides capable of encapsulating guest molecules within their hydrophobic cavities. The inclusion of a fluorescent guest, such as a naphthalenesulfonate derivative, within a cyclodextrin (B1172386) host can lead to significant changes in its fluorescence properties.

The binding of the guest molecule to the host is a dynamic equilibrium process. Fluorescence spectroscopy is a highly sensitive technique for monitoring these interactions, as changes in the fluorescence intensity or wavelength can occur upon complexation. dtic.mil The hydrophobic cavity of the cyclodextrin provides a different microenvironment for the guest molecule compared to the bulk aqueous solution, which can alter the guest's fluorescence quantum yield and emission spectrum.

Quenching of the guest's fluorescence can be induced by a third component, a quencher, which can be either encapsulated within the host cavity alongside the guest or be present in the bulk solution. The efficiency of this quenching process provides insights into the accessibility of the guest to the quencher and the stability of the host-guest complex. For instance, if the guest is encapsulated within the cyclodextrin, it may be shielded from quenchers in the bulk solution, leading to a decrease in the quenching rate constant.

In some systems, the host itself can act as a quencher or the formation of the inclusion complex can facilitate quenching by another species. For example, studies with β-cyclodextrin vesicles have shown that the quenching mechanism can differ depending on how the quencher interacts with the host-guest assembly. nih.gov Some quenchers may diffuse into the vesicle membrane to quench the fluorophore, while others form a direct inclusion complex, leading to more efficient quenching. nih.gov The analysis of fluorescence quenching data, often using the Stern-Volmer equation, allows for the determination of binding constants and provides a deeper understanding of the supramolecular interactions at play. carleton.edu

To illustrate the type of data obtained from such studies, the following table presents hypothetical fluorescence quenching data for a naphthalenesulfonic acid analogue in the presence of a quencher and a cyclodextrin host.

| Quencher Concentration (M) | Fluorescence Intensity (a.u.) | Fluorescence Intensity with Cyclodextrin (a.u.) |

| 0 | 100 | 120 |

| 0.001 | 85 | 110 |

| 0.002 | 72 | 101 |

| 0.005 | 50 | 85 |

| 0.010 | 30 | 65 |

Time-Resolved Fluorescence Investigations

Time-resolved fluorescence spectroscopy provides critical information on the excited-state dynamics of naphthalenesulfonic acid analogues. By measuring the fluorescence decay times, researchers can gain insights into the various de-excitation pathways available to the molecule, including radiative and non-radiative processes. dtic.mil These studies are particularly valuable for understanding the influence of the molecular environment on the fluorescence lifetime of the probe.

For instance, studies on 1-anilino-8-naphthalene sulfonate (ANS), a well-known fluorescent probe, have shown that its fluorescence lifetime is highly sensitive to the polarity of the solvent. dtic.mil In polar solvents, the fluorescence lifetime is typically shorter due to efficient solvent relaxation processes that provide non-radiative decay channels. Conversely, in non-polar environments or when bound to the hydrophobic pockets of proteins, the fluorescence lifetime of ANS increases, which is accompanied by an increase in fluorescence quantum yield. acs.org

Time-resolved fluorescence measurements can also reveal the presence of different fluorescent species in solution, such as different conformers or tautomers of the molecule, each with its own characteristic decay time. nih.gov For example, in the case of adenosine, time-resolved spectroscopy has been used to identify three distinct emitting species in solution. nih.gov This level of detail is crucial for a comprehensive understanding of the photophysical behavior of these molecules.

The data obtained from time-resolved fluorescence experiments can be complex, often requiring fitting to multi-exponential decay models to account for the different excited-state populations. The results of such analyses provide the fluorescence lifetimes (τ) and the pre-exponential factors (α), which represent the fractional contribution of each component to the total fluorescence decay.

Below is an illustrative data table of fluorescence decay parameters for a hypothetical naphthalenesulfonic acid analogue in different solvent environments.

| Solvent | Lifetime 1 (τ1, ns) | Amplitude 1 (α1) | Lifetime 2 (τ2, ns) | Amplitude 2 (α2) | Average Lifetime (ns) |

| Water | 2.1 | 0.8 | 8.5 | 0.2 | 3.38 |

| Ethanol | 5.3 | 0.6 | 12.1 | 0.4 | 8.02 |

| Dioxane | 9.8 | 0.3 | 15.2 | 0.7 | 13.58 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its analogues, providing precise information about their molecular weight and structural features through fragmentation analysis. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for these compounds, as it allows for the ionization of polar and thermally labile molecules directly from solution, typically yielding protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. rsc.org

The exact mass of the sodium salt of this compound is 258.03265966 Da. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. rsc.org The fragmentation patterns of arylsulfonamides and naphthalenesulfonic acids have been studied, revealing characteristic neutral losses and fragment ions. nih.govmassbank.eu For arylsulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov In the case of naphthalenesulfonic acids, fragmentation can occur at the C-S bond or involve the naphthalene ring system. The fragmentation patterns can be influenced by the type of mass analyzer used. upce.cz

The following table summarizes the expected m/z values for the molecular ion and potential fragment ions of this compound in negative ion mode ESI-MS.

| Ion | Formula | m/z (calculated) | Description |

| [M-H]⁻ | C₁₂H₁₁O₃S⁻ | 235.0434 | Deprotonated molecular ion |

| [M-H-SO₂]⁻ | C₁₂H₁₁O⁻ | 171.0815 | Loss of sulfur dioxide |

| [M-H-SO₃]⁻ | C₁₂H₁₁⁻ | 155.0866 | Loss of sulfur trioxide |

| [SO₃H]⁻ | HSO₃⁻ | 80.9723 | Sulfonate group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edu This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. youtube.com

Single-Crystal X-ray Diffraction of Derivatives

The crystallographic data obtained from such an analysis includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information allows for the detailed characterization of the molecular structure. For example, studies on complexes of naphthalenesulfonic acids with other molecules have revealed the geometry of these supramolecular assemblies. cambridge.org

The table below presents illustrative crystallographic data for a hypothetical derivative of naphthalenesulfonic acid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1321.4 |

| Z | 4 |

Hydrogen-Bonding Networks and Intermolecular Interactions in Crystal Structures

The solid-state structure of naphthalenesulfonic acid derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. mdpi.com The sulfonate group (-SO₃H) is a strong hydrogen bond donor and acceptor, and it plays a key role in the formation of extended hydrogen-bonding networks in the crystal lattice. nih.gov These networks can involve interactions between the sulfonate groups of neighboring molecules or with other functional groups present in the structure or with co-crystallized solvent molecules. uky.edu

The following table provides examples of typical hydrogen bond parameters that could be observed in the crystal structure of a naphthalenesulfonic acid derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| O-H···O=S | 0.85 | 1.82 | 2.67 | 175 |

| C-H···O=S | 0.95 | 2.45 | 3.38 | 168 |

| N-H···O=S | 0.88 | 1.95 | 2.81 | 165 |

Computational Chemistry and Theoretical Studies of 6,7 Dimethyl 1 Naphthalenesulfonic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity and electronic transitions. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

Table 1: Representative FMO Data for Naphthalene (B1677914) Derivatives (Illustrative) This table presents theoretical data for related compounds to illustrate the typical range of values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1,8-Dimethylnaphthalene | -5.98 | -1.25 | 4.73 |

Note: Values are hypothetical and for illustrative purposes based on typical DFT calculation results for similar structures.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays color-coded regions on the molecule's surface. Typically, red areas indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, which are electron-poor regions prone to nucleophilic attack. Green areas denote neutral potential.

For 6,7-Dimethyl-1-naphthalenesulfonic acid, an MEP map would reveal the most reactive sites. The oxygen atoms of the sulfonic acid group (-SO₃H) would be depicted as intense red regions, indicating a high concentration of negative charge and their role as primary sites for electrophilic interaction. The hydrogen atom of the sulfonic acid group would be a site of positive potential. The naphthalene ring itself would show a distribution of potential, with the aromatic π-system generally being electron-rich, while the areas near the electron-withdrawing sulfonate group would be less so. Such maps are crucial for understanding intermolecular interactions and the molecule's chemical behavior.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, particularly hyperconjugative interactions, through second-order perturbation theory. researchgate.netnih.gov This analysis calculates the stabilization energy, E(2), associated with charge transfer from a filled "donor" NBO to an empty "acceptor" NBO.

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative scale for reactivity. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. researchgate.net For this compound, these descriptors would offer a comprehensive assessment of its stability and propensity to react.

Table 2: Calculated Global Reactivity Descriptors (Illustrative) This table provides representative theoretical values for a molecule of this type.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.20 |

| LUMO Energy | E(LUMO) | -1.50 |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 4.70 |

| Chemical Potential | μ = [E(HOMO) + E(LUMO)] / 2 | -3.85 |

| Chemical Hardness | η = [E(LUMO) - E(HOMO)] / 2 | 2.35 |

| Chemical Softness | S = 1 / η | 0.43 |

Note: Values are hypothetical and for illustrative purposes based on typical DFT calculation results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.govresearchgate.net It is a primary computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would identify the key electronic transitions, which are expected to be predominantly π-π* transitions characteristic of the naphthalene aromatic system. researchgate.net The results would provide a theoretical UV-Vis spectrum, showing the absorption intensity versus wavelength. Comparing such a predicted spectrum with experimental data can help confirm the molecular structure and provides insight into its photophysical properties. Studies on similar naphthalenesulfonic acid derivatives have successfully used TD-DFT to understand their fluorescence and absorption behaviors. nih.gov

Thermodynamic Property Calculations at Various Temperatures

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (C°p,v), entropy (S°), and enthalpy (H°), over a range of temperatures. These properties are derived from the vibrational frequencies calculated for the optimized molecular geometry. By applying principles of statistical mechanics, these microscopic properties (vibrations) are related to macroscopic thermodynamic functions.

For this compound, these calculations would reveal how its thermodynamic stability changes with temperature. This information is valuable for understanding its behavior under different process conditions. The correlation between temperature and properties like heat capacity and entropy can be plotted to visualize these dependencies.

Table 3: Calculated Thermodynamic Properties at Different Temperatures (Illustrative) This table presents representative theoretical data.

| Temperature (K) | Heat Capacity (Cv) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

|---|---|---|---|

| 298.15 | 185.5 | 450.2 | 35.8 |

| 400.00 | 235.1 | 515.8 | 57.1 |

Note: Values are hypothetical and for illustrative purposes based on typical DFT calculation results for similar structures.

Topological Analyses (e.g., Electron Localization Function (ELF), Reduced Density Gradient (RDG)) for Bonding Characterization and Noncovalent Interactions

There are no published studies that have performed topological analyses, such as the Electron Localization Function (ELF) or Reduced Density Gradient (RDG), specifically on the this compound molecule. Such analyses are crucial for understanding the nature of chemical bonding and identifying noncovalent interactions within a molecular system.

Table 1: Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis Data for this compound

| Analysis Type | Key Findings |

|---|---|

| ELF | Data not available |

As of the latest literature search, no specific data exists for this compound.

Strategic Derivatization and Functionalization of 6,7 Dimethyl 1 Naphthalenesulfonic Acid

Synthesis of Sulfonamide Derivatives

The conversion of 6,7-Dimethyl-1-naphthalenesulfonic acid into its corresponding sulfonamide derivatives is a cornerstone of its functionalization. This transformation is typically achieved through a two-step process. The most common and established method involves the initial conversion of the sulfonic acid into a more reactive sulfonyl chloride. researchgate.net This intermediate is then reacted with a primary or secondary amine to yield the desired sulfonamide. researchgate.netijarsct.co.in

The first step, the formation of the sulfonyl chloride, can be accomplished using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently employed. More recently, milder and more efficient methods have been developed, such as using 2,4,6-trichloro- wikipedia.orgnih.govechemi.com-triazine in the presence of an organic base like triethylamine (TEA), which can be performed under microwave irradiation to accelerate the reaction. ekb.eg

Once the 6,7-dimethyl-1-naphthalenesulfonyl chloride is isolated, it is reacted with a diverse range of amines or hydrazines to produce a library of sulfonamide derivatives. The nucleophilicity of the amine plays a crucial role in the reaction's success, with primary amines generally being more reactive than secondary amines. researchgate.netijarsct.co.in This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. ijarsct.co.in

Table 1: General Synthesis of Sulfonamide Derivatives

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) or similar chlorinating agent | 6,7-Dimethyl-1-naphthalenesulfonyl chloride | Activation of the sulfonic acid group |

Formation of Azo Compounds and Related Dye Precursors for Research

Naphthalenesulfonic acids are critical precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colored compounds. upb.ro The formation of an azo compound from a this compound derivative typically involves a two-stage process: diazotization followed by azo coupling. nih.govanjs.edu.iq

First, an aromatic amine is converted into a diazonium salt. This reaction, known as diazotization, is carried out at low temperatures (typically 0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.govyoutube.com

The resulting diazonium salt is an electrophile that can then attack an electron-rich coupling component in the second stage, an electrophilic aromatic substitution reaction known as azo coupling. youtube.com While this compound itself is not the coupling component (as the sulfonic acid group is deactivating), its derivatives, such as aminonaphthalenesulfonic acids or hydroxynaphthalenesulfonic acids (naphthols), are excellent coupling partners. upb.ro For example, if an amino group were present on the 6,7-dimethylnaphthalene ring, it could be diazotized. Alternatively, a naphthol derivative of the compound could be coupled with another diazotized amine. The position of the azo linkage is directed by the activating groups (-OH, -NH₂) on the naphthalene (B1677914) ring system. The reaction conditions (pH) are critical; coupling to phenols is typically performed under mild alkaline conditions, while coupling to anilines is done in a slightly acidic medium. youtube.com

Covalent Conjugation with Organic Molecules (e.g., Hydrazides, Carboxylic Acids)

The sulfonic acid moiety of this compound provides a handle for covalent conjugation to a variety of other organic molecules, thereby imparting the properties of the dimethylnaphthalene core onto the target molecule.

Conjugation with Hydrazides: Similar to the synthesis of sulfonamides, the sulfonic acid can be converted to its sulfonyl chloride. This reactive intermediate readily reacts with hydrazine or substituted hydrazides to form sulfonyl hydrazides. These derivatives are stable and can serve as valuable building blocks for further functionalization or as fluorescent labels for carbonyl-containing molecules like carbohydrates.

Conjugation with Carboxylic Acids: Direct conjugation to a carboxylic acid is not straightforward. An indirect approach is typically employed. For instance, a sulfonamide derivative of this compound bearing a free primary or secondary amine can be synthesized first. This amine-functionalized naphthalenesulfonamide can then be coupled to a carboxylic acid using standard peptide coupling methods. nih.gov This involves activating the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an amide bond with the amine. nih.gov

Application in Fluorescent Probe Design and Development

The naphthalene ring system is inherently fluorescent, making its derivatives attractive scaffolds for the development of fluorescent probes. mdpi.com These probes are designed to change their fluorescence properties (e.g., intensity, wavelength, lifetime) in response to specific environmental changes or binding events. nih.gov The dimethyl substitution pattern on the naphthalene core of this compound can influence the photophysical properties and solubility of the resulting probes.

Development of Anilinonaphthalenesulfonic Acid (ANS) Type Probes for Biological Research

Anilinonaphthalenesulfonic acids (ANS) are a well-established class of fluorescent probes renowned for their sensitivity to the polarity of their microenvironment. wikipedia.orgnih.gov Compounds like 8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) are weakly fluorescent in polar aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum upon binding to hydrophobic regions, such as pockets on protein surfaces. nih.govcaymanchem.comresearchgate.net

Derivatives based on the 6,7-dimethylnaphthalene scaffold can be synthesized to create novel ANS-type probes. The synthesis typically involves a coupling reaction, such as the copper-catalyzed Ullmann reaction, between an aniline derivative and an appropriately functionalized 6,7-dimethylnaphthalene-1-sulfonate, for instance, one bearing a halogen atom at the 8-position. nih.gov The two methyl groups at the 6- and 7-positions can modulate the probe's hydrophobicity and steric profile, potentially altering its binding affinity for specific protein sites and fine-tuning its spectral properties. acs.org

Table 2: Spectral Properties of a Representative ANS Probe (1,8-ANS)

| Condition | Excitation Max (nm) | Emission Max (nm) | Fluorescence Intensity |

|---|---|---|---|

| Free in aqueous solution | ~350 | ~520 | Low |

Data is representative for 1,8-ANS and illustrates the characteristic environmental sensitivity. caymanchem.comresearchgate.net

Design of Fluorescent Labels for Carbohydrate and Glycan Analysis

Fluorescent labeling is a crucial technique for the sensitive detection and analysis of carbohydrates and glycans in complex biological samples. researchgate.net Derivatives of this compound can be engineered to act as fluorescent tags for this purpose.

A common strategy involves converting the sulfonic acid into a derivative containing a reactive group that can be covalently attached to the reducing end of a carbohydrate. researchgate.net For example, as described in section 6.3, a sulfonyl hydrazide derivative of this compound can be synthesized. This fluorescent hydrazide can then be coupled to the aldehyde or ketone group of a reducing sugar via reductive amination. researchgate.net This reaction forms a stable hydrazone linkage, effectively tagging the carbohydrate with the fluorescent dimethylnaphthalene moiety, which allows for sensitive detection in separation techniques like HPLC or capillary electrophoresis (CE). researchgate.net

Derivatization Strategies for Enhanced Analytical Detectability (e.g., GC-MS, HPLC)

The inherent physical properties of sulfonic acids—high polarity and low volatility—make their direct analysis by certain techniques challenging. Chemical derivatization is often employed to modify the analyte's properties for improved separation and detection. researchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Sulfonic acids must be derivatized to be amenable to GC. Common strategies include:

Silylation: Reaction with silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -SO₃H group into a nonpolar and volatile trimethylsilyl (-SO₃Si(CH₃)₃) ester. sigmaaldrich.commdpi.com

Alkylation: Esterification, for instance, through reaction with alkylating agents, can also be used to cap the acidic proton and reduce polarity.

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is typically performed not to increase volatility but to enhance detectability, especially for UV-Vis or fluorescence detectors. nih.gov While the naphthalene core of this compound is already UV-active, derivatization can be used to:

Introduce a Fluorophore: For highly sensitive fluorescence detection, the sulfonic acid can be coupled to a molecule with a higher quantum yield or a more favorable excitation/emission profile.

Introduce a Strong Chromophore: To improve detection at specific wavelengths, a derivative can be made by reacting the sulfonyl chloride with a chromophore-containing amine or alcohol. google.com

Improve Mass Spectrometric Response: For HPLC-MS, derivatization can introduce a readily ionizable group, such as an amine, to enhance signal intensity in the mass spectrometer. nih.gov

Research Applications and Broader Scientific Impact

Building Blocks in Complex Organic Synthesis

Aromatic sulfonic acids are valuable intermediates in organic synthesis, primarily because the sulfonic acid group (-SO₃H) is a good leaving group and can be substituted by a variety of other functional groups. numberanalytics.com The sulfonation of naphthalene (B1677914) is a reversible reaction, a property that is useful in protecting aromatic systems. wikipedia.org 6,7-Dimethyl-1-naphthalenesulfonic acid can serve as a precursor to various 6,7-dimethylnaphthalene derivatives.

Key synthetic transformations include:

Conversion to Naphthols: Through fusion with sodium hydroxide (B78521) followed by acidification, the sulfonic acid group can be replaced by a hydroxyl group (-OH), yielding 6,7-dimethyl-1-naphthol. This is a common and industrially significant reaction for related naphthalenesulfonic acids.

Formation of Naphthalenethiols: Reduction of the sulfonic acid or its derivatives can lead to the corresponding thiol (mercaptan), introducing a sulfur-based functional group onto the naphthalene core.

Synthesis of Amines and Other Derivatives: The sulfonic acid group can be displaced to create other substituted naphthalenes, which are precursors for dyes, pharmaceuticals, and other complex organic molecules. numberanalytics.com

The 6,7-dimethylnaphthalene core itself is a significant structural motif, and using the sulfonic acid as a handle allows for regioselective functionalization that might be difficult to achieve through direct substitution on 6,7-dimethylnaphthalene.

Catalytic Applications in Organic Transformations (e.g., Nanocatalysts)

While specific catalytic applications of this compound are not extensively documented, the broader class of aromatic sulfonic acids serves as potent Brønsted acid catalysts in numerous organic transformations. beilstein-journals.orgnih.gov These compounds are often utilized as alternatives to mineral acids like sulfuric acid because they are typically less corrosive, non-oxidizing, and easier to handle. beilstein-journals.org

The catalytic potential of this compound can be inferred from the applications of similar molecules in:

Acid-Catalyzed Reactions: Esterification, alkylation, and condensation reactions often rely on acid catalysis. beilstein-journals.orgrsc.org The strong acidity of the sulfonic acid group makes it suitable for protonating substrates and facilitating these reactions.

Heterogeneous Catalysis: To enhance reusability and simplify product separation, sulfonic acids can be immobilized on solid supports like silica (B1680970) nanoparticles or other mesoporous materials. beilstein-journals.orgrsc.org Functionalizing a support with this compound would create a solid acid catalyst. The dimethylnaphthalene group could influence the catalyst's interaction with organic substrates. Such supported catalysts have proven effective in reactions like the esterification of fatty acids. rsc.org

Nanocatalysts: When anchored to nanoparticles, sulfonic acid groups create highly active catalytic sites due to the large surface-area-to-volume ratio of the nanomaterial. researchgate.netnih.gov Nucleic acid-functionalized platinum nanoparticles, for instance, have been used as catalytic labels for electrochemical detection. nih.gov By analogy, nanoparticles functionalized with this compound could be developed for specialized catalytic purposes.

Role as Model Compounds in Aromatic Chemistry Studies

This compound serves as an excellent model compound for fundamental studies in aromatic chemistry. Research on its synthesis and reactivity provides insights into the principles of electrophilic aromatic substitution on substituted polycyclic aromatic hydrocarbons (PAHs).

The sulfonation of naphthalene itself is a classic example used to study kinetic versus thermodynamic control of a reaction. shokubai.org The initial sulfonation at lower temperatures favors the alpha-position (like the 1-position), which is kinetically preferred. At higher temperatures, the reaction becomes reversible, and the more stable beta-isomer (e.g., 2-naphthalenesulfonic acid) is formed as the thermodynamic product. shokubai.org

The presence of the two methyl groups at the 6- and 7-positions of the naphthalene core in this compound influences the regioselectivity of further reactions due to their electron-donating and steric effects. Studying the synthesis and subsequent reactions of this compound allows chemists to probe how pre-existing substituents direct incoming groups on a complex aromatic system, which is crucial for designing predictable synthetic routes to complex molecules.

Probes for Intermolecular Interactions in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. ajgreenchem.com this compound is well-suited as a molecular probe in this field due to its distinct structural features that can engage in various intermolecular interactions.

Hydrophobic and π-Interactions: The large, flat surface of the dimethylnaphthalene ring system is ideal for participating in π-π stacking interactions with other aromatic molecules. The methyl groups can also engage in CH-π interactions.

Electrostatic and Hydrogen Bonding: The anionic sulfonate group (-SO₃⁻) is a strong hydrogen bond acceptor and can participate in strong electrostatic interactions with cationic species or metal ions.

Amphiphilic Nature: The combination of a large hydrophobic region (the aromatic rings) and a highly polar, charged group (the sulfonate) gives the molecule an amphiphilic character, suggesting potential applications in studying interactions at interfaces or the formation of micelles and other aggregates in solution.

By monitoring changes in spectroscopic signals (like fluorescence or NMR) upon binding to host molecules or surfaces, researchers can use this compound to quantify the strength and nature of these non-covalent forces.

Environmental Chemistry Research

Sulfonated aromatic compounds, including naphthalenesulfonic acids, are used in industrial applications such as the manufacturing of dyes, detergents, and dispersing agents, leading to their presence in industrial wastewater. wikipedia.org Their persistence and potential environmental impact have prompted research into their biodegradation pathways.

A significant area of research is the ability of microorganisms to degrade sulfonated aromatic compounds. Several studies have shown that various bacteria can utilize naphthalenesulfonic acids as their sole source of sulfur for growth. beilstein-journals.orgnih.gov In sulfur-limited environments, bacteria can express enzymes that specifically cleave the carbon-sulfur bond. beilstein-journals.orgnih.gov

Research has identified bacterial strains, such as certain Pseudomonas and Arthrobacter species, capable of desulfonating a wide range of sulfonated aromatics, including various naphthalenesulfonates. numberanalytics.combeilstein-journals.orgnih.gov The process typically involves an initial attack by a monooxygenase enzyme. beilstein-journals.org This enzyme introduces a hydroxyl group onto the aromatic ring at the same carbon atom that bears the sulfonate group. beilstein-journals.org This hydroxylation destabilizes the C-S bond, leading to the spontaneous elimination of sulfite (B76179) (SO₃²⁻), which the bacterium can then assimilate. beilstein-journals.org

The investigation into the degradation of compounds like this compound contributes to a broader understanding of the environmental fate of sulfonated aromatic pollutants. The general mechanism for the aerobic bacterial desulfonation of aromatic compounds involves the destabilization of the C-SO₃ bond by the addition of an oxygen atom, which is derived from molecular oxygen (O₂). beilstein-journals.org

The study of how substituents, such as the methyl groups in this compound, affect the rate and success of microbial desulfonation is critical. These studies help predict the environmental persistence of different sulfonated pollutants and can inform the development of bioremediation strategies for contaminated sites.

Research Findings Summary

| Research Area | Key Findings and Applications | Relevant Sources |

| Organic Synthesis | The sulfonic acid group acts as a versatile handle for conversion into other functional groups like hydroxyls and thiols, making it a useful building block. | numberanalytics.com, wikipedia.org |

| Catalysis | Aromatic sulfonic acids are effective Brønsted acid catalysts. They can be supported on materials like silica to create reusable, heterogeneous catalysts for reactions such as esterification. | beilstein-journals.org, nih.gov, rsc.org |

| Aromatic Chemistry | Serves as a model to study reaction mechanisms, such as electrophilic aromatic substitution, and the influence of substituents on reactivity and regioselectivity in polycyclic systems. | shokubai.org |

| Supramolecular Chemistry | The distinct hydrophobic and polar regions allow it to act as a probe for studying non-covalent forces like π-π stacking and hydrogen bonding. | , ajgreenchem.com |

| Environmental Chemistry | Used in studies of microbial degradation of pollutants. Bacteria can utilize it as a sulfur source via an oxygenase-mediated desulfonation pathway. | beilstein-journals.org,, nih.gov, numberanalytics.com |

Adsorption Studies for Environmental Remediation

The potential of naphthalene-based compounds in environmental remediation has been a subject of interest. While direct studies on this compound are not extensively documented in readily available literature, the principles of adsorption for related compounds like naphthalene and naphthalenesulfonic acids provide a strong basis for its potential application. Adsorption is recognized as a cost-effective and efficient method for removing a wide array of pollutants from wastewater. mdpi.com

Research on the adsorption of naphthalene, a polycyclic aromatic hydrocarbon (PAH), from aqueous solutions has shown that the process is often biphasic, with an initial rapid uptake followed by a slower equilibrium phase. nih.gov This suggests that materials with high surface area and appropriate porosity are effective adsorbents. nih.gov For instance, studies have explored the use of activated carbon for the removal of PAHs, indicating that the molecular size and properties of the adsorbate are crucial factors. nih.gov

Furthermore, investigations into the adsorption of 1-naphthalenesulfonic acid on materials like graphene have been conducted. researchgate.net These studies contribute to understanding the interactions between sulfonated aromatic compounds and adsorbent surfaces. The nature of the adsorption process for such compounds is often found to be chemisorption, as indicated by kinetic models like the Elovich equation. nih.gov The presence of functional groups, such as the sulfonic acid group, on the naphthalene structure influences its interaction with adsorbent materials.

The broader context of using various adsorbents, including natural materials, alumina-based compounds, and carbonaceous materials, for the removal of noxious pollutants highlights the ongoing efforts to develop sustainable and efficient remediation technologies. arabjchem.org Lignin-based adsorbents, for example, utilize complexation, ion exchange, and π-π interactions to remove pollutants. mdpi.com

Materials Science Applications

The distinct properties of this compound make it a candidate for exploration in materials science, particularly in the development of specialized polymers.

While specific research detailing the use of this compound in developing water-soluble conjugated polymers is not prominent, the use of naphthalenesulfonic acid-formaldehyde condensates is well-established in polymer chemistry. google.com These condensates are utilized as assistants in the drying of aqueous polymer dispersions. google.com The sulfonic acid group imparts water solubility, a critical property for creating polymers that can be processed in aqueous systems. The general synthetic route involves the sulfonation of naphthalene followed by condensation with formaldehyde. google.com The molecular weight of the resulting condensate is a key parameter that is controlled by reaction conditions such as temperature and time. google.com The sodium salt of a similar compound, 1,6-dimethyl-naphthalenesulfonic acid, has been used in polymers with formaldehyde. epa.gov This suggests a potential pathway for the integration of this compound into polymer backbones to create materials with tailored properties.

The investigation of naphthalenesulfonic acid derivatives as polymer additives is an area of active research. Although direct evidence for this compound as a photostabilizer is limited in public sources, the fundamental characteristics of naphthalene-based compounds suggest their potential in this role. The aromatic rings in the naphthalene structure can absorb UV radiation, a key characteristic of photostabilizers. The sulfonic acid group could also play a role in the compatibility and dispersion of the additive within a polymer matrix.

Exploration in Drug Discovery Research as Scaffolds for Biologically Active Molecules

The naphthalene scaffold is a common motif in medicinal chemistry, and its derivatives are explored for their potential as frameworks for developing new therapeutic agents.

The use of specific scaffolds is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify potent and selective modulators of biological targets. researchgate.net The discovery of novel scaffolds, such as 7-aminophenanthridin-6-one for matrix metalloproteinase inhibitors, highlights the continuous search for new molecular frameworks with desirable biological activities. nih.gov

The design of enzyme inhibitors is a critical aspect of drug discovery, with the goal of developing molecules that can selectively bind to and modulate the activity of specific enzymes. dntb.gov.ua Structure-activity relationship (SAR) studies are integral to this process, providing insights into how chemical modifications to a lead compound affect its biological activity. researchgate.netnih.gov

While SAR studies specifically focused on this compound as an enzyme inhibitor are not widely reported, the principles of inhibitor design can be applied. For instance, in the development of inhibitors for targets like mitogen-activated protein kinase 11 (MAPK11), researchers systematically modify a lead scaffold to improve potency and selectivity. nih.gov The analysis of the binding pocket of the target enzyme informs the design of new derivatives with optimized interactions. nih.govrsc.org The naphthalene core of this compound could serve as a starting point for such an iterative design process. The methyl and sulfonic acid substituents offer points for chemical modification to explore interactions within an enzyme's active site.

Advanced Analytical Chemistry Method Development

The development of robust analytical methods is essential for the characterization and quantification of chemical compounds. For this compound, while specific advanced analytical methodologies are not extensively detailed in the searched literature, standard analytical techniques would be employed for its analysis. These would likely include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight determination and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. The development of specific methods would be driven by the matrix in which the compound is being analyzed and the required sensitivity and selectivity of the assay.

Solid-Phase Extraction (SPE) of Naphthalene Sulfonates

Solid-phase extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from a complex matrix, making it highly suitable for the analysis of naphthalene sulfonates in various sample types, particularly environmental water samples. nih.govresearchgate.net The general principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Subsequently, the retained analytes can be eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample for analysis by techniques such as high-performance liquid chromatography (HPLC).

Another approach, online ion-pair solid-phase extraction, has been successfully applied to a mixture of 12 naphthalenesulfonates and naphthalenedisulfonates. nih.gov This technique utilizes a PLRP-s sorbent (a styrene-divinylbenzene polymer) in combination with an ion-pairing reagent in the sample, which enhances the retention of the anionic sulfonate groups on the solid phase. Given the structural similarities, it is highly probable that this compound could be effectively extracted and concentrated from water samples using these or similar SPE protocols. The selection of the appropriate sorbent and elution solvent would likely depend on the specific sample matrix and the desired analytical outcome.

Chromatographic Separation of Isomers and Derivatives

The separation of isomers and derivatives of this compound is crucial for its analysis and for ensuring the purity of related chemical products. Chromatographic techniques are the cornerstone for achieving such separations. Due to the presence of the sulfonic acid group, these compounds are polar and often require specific chromatographic conditions for effective separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of naphthalenesulfonic acids. Given the ionic nature of the sulfonic acid moiety, several HPLC modes can be employed: